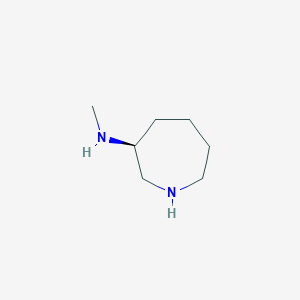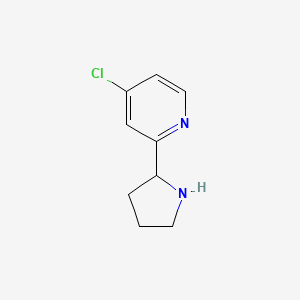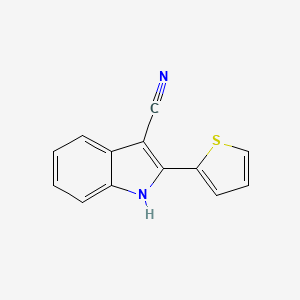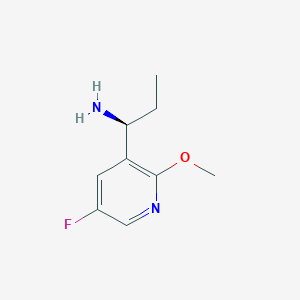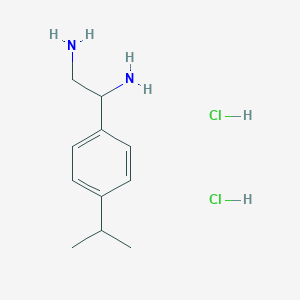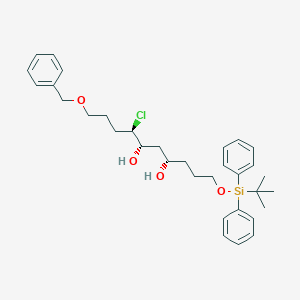
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol is a complex organic compound that features multiple functional groups, including benzyloxy, tert-butyldiphenylsilyl, and chlorodecane moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol typically involves multiple steps, including the protection of hydroxyl groups, introduction of the benzyloxy and tert-butyldiphenylsilyl groups, and chlorination. Common reagents used in these steps include benzyl chloride, tert-butyldiphenylsilyl chloride, and thionyl chloride. Reaction conditions often involve the use of organic solvents such as dichloromethane and toluene, and catalysts like pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high purity and yield, which are critical for applications in pharmaceuticals and fine chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: Reduction of the chlorodecane moiety to a decane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophiles in polar aprotic solvents like DMF (dimethylformamide) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol can serve as an intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology and Medicine
This compound may be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require specific stereochemistry and functional group arrangements.
Industry
In the chemical industry, it can be used as a building block for the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism by which (4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol exerts its effects depends on its application. In synthetic chemistry, its reactivity is governed by the presence of reactive functional groups. In biological systems, it may interact with specific enzymes or receptors, although detailed studies would be required to elucidate these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-bromodecane-4,6-diol: Similar structure but with a bromine atom instead of chlorine.
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-iododecane-4,6-diol: Similar structure but with an iodine atom instead of chlorine.
Eigenschaften
Molekularformel |
C33H45ClO4Si |
|---|---|
Molekulargewicht |
569.2 g/mol |
IUPAC-Name |
(4S,6S,7R)-1-[tert-butyl(diphenyl)silyl]oxy-7-chloro-10-phenylmethoxydecane-4,6-diol |
InChI |
InChI=1S/C33H45ClO4Si/c1-33(2,3)39(29-18-9-5-10-19-29,30-20-11-6-12-21-30)38-24-13-17-28(35)25-32(36)31(34)22-14-23-37-26-27-15-7-4-8-16-27/h4-12,15-16,18-21,28,31-32,35-36H,13-14,17,22-26H2,1-3H3/t28-,31+,32-/m0/s1 |
InChI-Schlüssel |
DWJMTSOGEWXIBG-YXQUNVLPSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC[C@@H](C[C@@H]([C@@H](CCCOCC3=CC=CC=C3)Cl)O)O |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC(CC(C(CCCOCC3=CC=CC=C3)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050722.png)
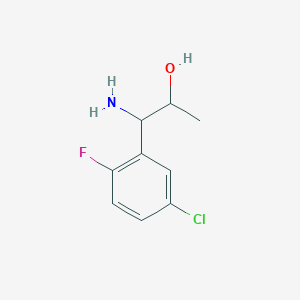
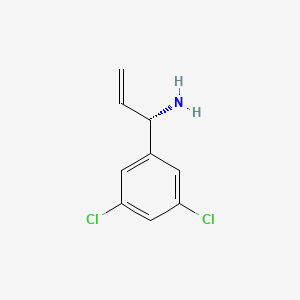
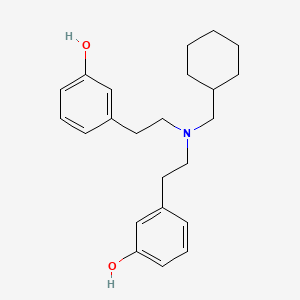
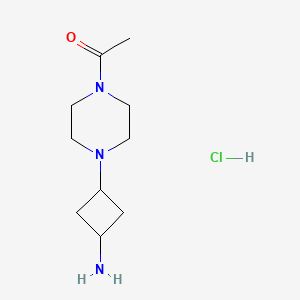
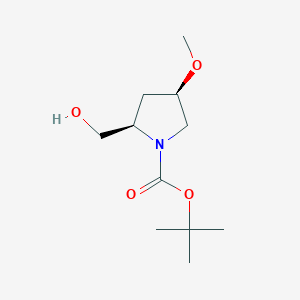
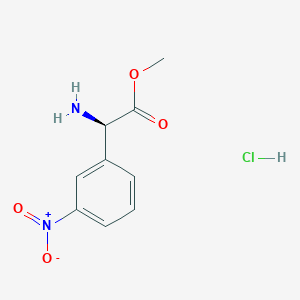
![N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B13050751.png)
